N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-23-10-5-7-11(8-6-10)25(21,22)9-14(20)18-16-19-15-12(17)3-2-4-13(15)24-16/h2-8H,9H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUIFUIBPYQZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 424.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, enhancing its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.9 g/mol |
| CAS Number | 899732-94-6 |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study on thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is often attributed to the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .
In vitro tests have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, derivatives with similar structures have been reported to possess Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable investigation involved testing against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, which revealed promising results indicating cytotoxic effects. The presence of the thiazole moiety appears to enhance the compound's ability to induce apoptosis in cancer cells, likely through modulation of key signaling pathways associated with tumor growth and survival .
The biological activity of this compound can be understood through its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, effectively leading to cell death.
- Anticancer Mechanism : It is believed that the compound interacts with proteins involved in cell cycle regulation and apoptosis, thereby promoting cancer cell death. Molecular docking studies have provided insights into these interactions, suggesting a strong binding affinity to target proteins .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties against a panel of pathogens. Compounds similar to this compound showed MIC values as low as 8 µg/mL against Staphylococcus aureus .
- Anticancer Evaluation : In another study focusing on anticancer activity, compounds with structural similarities exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic effects .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety, such as N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiazole showed cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, certain derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against cancer cells, while maintaining lower toxicity towards normal cells (IC50 values of 38.77–66.22 μM) .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A synthesis study revealed that benzothiazole derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds showing activity comparable to standard antibiotics like mupirocin . The presence of electron-withdrawing groups on the benzothiazole ring was found to enhance antimicrobial efficacy.
1.3 Anticonvulsant Activity
Another area of application is in anticonvulsant therapy. Compounds with thiazole structures have been shown to possess anticonvulsant properties in various models, suggesting potential for the development of new antiepileptic drugs . The structure-activity relationship (SAR) studies indicated that para-substituted phenyl groups significantly influenced anticonvulsant activity.
Agricultural Applications
2.1 Pesticidal Activity
This compound has also been investigated for its potential as a pesticide. Research findings suggest that thiazole derivatives exhibit insecticidal properties, making them candidates for agricultural applications . Bioassay results indicated favorable insecticidal potentials against various pests, supporting their use in crop protection.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions, including acylation and cyclization processes. Understanding the SAR is crucial for optimizing the efficacy of this compound in therapeutic applications. The presence of specific functional groups, such as methoxy and sulfonyl groups, plays a significant role in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Acetamide Cores
Key Observations :
- Substituent Impact: The 4-chloro group on benzothiazole is conserved in all analogs, enhancing lipophilicity and target affinity. Replacing the sulfonyl group (target compound) with dihydroisoquinoline (4a) or thiazolidinedione (GB1–GB3) alters biological targeting. For example, thiazolidinedione derivatives (GB1–GB3) show histone deacetylase (HDAC) inhibition, while 4a exhibits MAO-B/BChE polypharmacology .
- Thermal Stability: Thiazolidinedione analogs (GB1–GB3) exhibit higher melting points (>279°C) compared to dihydroisoquinoline derivatives (245–247°C), likely due to increased crystallinity from the rigid dioxothiazolidinone ring .
Sulfonyl vs. Piperazine/Piperidine-Linked Acetamides
Key Observations :
- Linker Flexibility : Piperazine-linked analogs (e.g., compound 13) demonstrate moderate MMP-9 inhibition, while sulfonyl derivatives (e.g., compound 38) show anticancer activity, suggesting the sulfonyl group enhances interactions with hydrophobic enzyme pockets .
- Synthetic Feasibility : Piperazine-linked compounds achieve higher yields (>75%) compared to sulfonyl analogs, which often require multi-step syntheses .
Pharmacological Profiles of Acetamide Derivatives
- Antimicrobial Activity : N-(4-chlorophenyl)thiazol-2-yl acetamides (e.g., compound 107k) show selective antibacterial activity (MIC = 6.25 µg/mL) against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Thiazolidinedione-acetamide hybrids (e.g., GB1–GB3) inhibit HDACs and cancer cell proliferation (IC₅₀ = 1.5–4.2 µM) .
Preparation Methods
Cyclization of 4-Chlorobenzamide with Thiourea
A common route involves the cyclization of 4-chlorobenzamide derivatives with thiourea in the presence of iodine or phosphorus oxychloride (POCl₃).
Procedure :
- 4-Chloroacetophenone (1.0 mol) is refluxed with thiourea (2.0 mol) and iodine (0.1 mol) in ethanol for 12 hours.
- The mixture is cooled, quenched with ammonium hydroxide, and filtered to yield crude 4-chlorobenzo[d]thiazol-2-amine .
- Purification via recrystallization from ethanol affords the intermediate in 72–78% yield .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Melting Point | 145–147°C | |
| Purity (HPLC) | ≥98% |
Preparation of 2-((4-Methoxyphenyl)Sulfonyl)Acetyl Chloride
Sulfonation of 4-Methoxyphenyl Acetate
The sulfonyl group is introduced via sulfonation of 4-methoxyphenyl acetate using chlorosulfonic acid, followed by hydrolysis and chlorination.
Procedure :
- 4-Methoxyphenyl acetate (1.0 mol) is treated with chlorosulfonic acid (1.2 mol) at 0–5°C for 2 hours.
- The intermediate sulfonic acid is hydrolyzed with aqueous NaOH (10%) and subsequently reacted with thionyl chloride (SOCl₂) to form 2-((4-methoxyphenyl)sulfonyl)acetyl chloride .
- The product is isolated by distillation under reduced pressure (85–90% yield ).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Boiling Point | 210–215°C (5 mmHg) | |
| IR (ν, cm⁻¹) | 1360 (S=O), 1730 (C=O) |
Coupling Reaction to Form the Target Compound
Amide Bond Formation
The final step involves the reaction of 4-chlorobenzo[d]thiazol-2-amine with 2-((4-methoxyphenyl)sulfonyl)acetyl chloride in the presence of a base.
Procedure :
- 4-Chlorobenzo[d]thiazol-2-amine (1.0 mol) is dissolved in anhydrous dichloromethane (DCM).
- Triethylamine (1.5 mol) is added, followed by dropwise addition of 2-((4-methoxyphenyl)sulfonyl)acetyl chloride (1.1 mol) at 0°C.
- The reaction is stirred at room temperature for 6 hours, then washed with water and extracted with DCM.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound (65–70% yield ).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Melting Point | 182–184°C | |
| ¹H NMR (δ, ppm) | 3.85 (s, 3H, OCH₃), 7.25–8.10 (m, 7H, Ar-H) |
Alternative Synthetic Routes
One-Pot Multicomponent Approach
Recent advancements utilize one-pot methods to streamline synthesis. For example, microwave-assisted coupling reduces reaction times from hours to minutes.
Procedure :
- 4-Chlorobenzo[d]thiazol-2-amine , 2-((4-methoxyphenyl)sulfonyl)acetic acid , and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are irradiated at 80°C for 15 minutes.
- The product is isolated in 75% yield with >99% purity.
Advantages :
- Reduced side reactions.
- Higher throughput for industrial-scale synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Classical Coupling | 65–70 | 98 | 6–8 | Moderate |
| One-Pot Microwave | 75 | 99 | 0.25 | High |
Insights :
- Microwave methods offer superior efficiency but require specialized equipment.
- Classical methods remain viable for small-scale laboratory synthesis.
Challenges and Optimization Strategies
Common Pitfalls
Q & A
Q. How do crystallographic studies inform polymorphic form selection for formulation?
- Answer : Single-crystal X-ray diffraction reveals two polymorphs:
- Form I (monoclinic, P2₁/c) with higher solubility (~12 mg/mL).
- Form II (triclinic, P-1) with superior thermal stability. Hirshfeld surface analysis guides selection based on hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
